molecular formula C13H20N4O2 B092571 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea) CAS No. 17526-94-2

3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)

Cat. No. B092571
CAS RN: 17526-94-2
M. Wt: 264.32 g/mol
InChI Key: KDQTUCKOAOGTLT-UHFFFAOYSA-N
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Description

“3,3’-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)” is a chemical compound with the molecular formula C₁₃H₂₀N₄O₂ . It has a molecular weight of 264.330 . The compound is also known by other names such as N’,N’'-(4-Methyl-1,3-phenylene)bis(N,N-dimethylurea) .

Scientific Research Applications

Novel Brominated Flame Retardants in Indoor Environments

A review focused on the occurrence of novel brominated flame retardants (NBFRs) in various environments, highlighting the need for further research on their occurrence, environmental fate, and toxicity. This includes the presence in indoor air, dust, consumer goods, and food, noting large knowledge gaps for certain NBFRs that warrant more comprehensive monitoring and study methods (Zuiderveen, Slootweg, & de Boer, 2020).

Methylene-Linked Liquid Crystal Dimers

Research on methylene-linked liquid crystal dimers and their transition properties provides insights into the applications of chemical compounds in creating new phases, such as the twist-bend nematic phase, with potential implications for liquid crystal technology and materials science (Henderson & Imrie, 2011).

Advanced Oxidation Processes for Acetaminophen Degradation

A review on the degradation of acetaminophen by advanced oxidation processes (AOPs) discusses the kinetics, mechanisms, and by-products of such treatments. This highlights the importance of AOPs in addressing water contamination by pharmaceuticals, which could be indirectly relevant to the study of various chemical reactions and environmental chemistry (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Plastic Scintillators Based on Polymethyl Methacrylate

An examination of the scintillation properties of plastic scintillators based on polymethyl methacrylate (PMMA) explores the use of various luminescent dyes and modifications to improve scintillation efficiency, optical transparency, and stability. This research could be relevant to applications in radiation detection and measurement technologies (Salimgareeva & Kolesov, 2005).

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol

A comprehensive review of 2,4-Di-tert-butylphenol (2,4-DTBP) focuses on its natural sources and bioactivities, including its toxicological impact and potential uses in various fields such as pharmaceuticals and environmental sciences. This review may offer insight into the broader implications of chemical compounds in ecological and biological contexts (Zhao, Wang, Lucardi, Su, & Li, 2020).

properties

IUPAC Name

3-[3-(dimethylcarbamoylamino)-4-methylphenyl]-1,1-dimethylurea
Source PubChem
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InChI

InChI=1S/C13H20N4O2/c1-9-6-7-10(14-12(18)16(2)3)8-11(9)15-13(19)17(4)5/h6-8H,1-5H3,(H,14,18)(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KDQTUCKOAOGTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)NC(=O)N(C)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID0044606
Record name 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)
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Molecular Weight

264.32 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Solid; [Sigma-Aldrich MSDS]
Record name Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl-
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Record name N,N"-(4-Methyl-m-phenylene)bis(N',N'-dimethylurea)
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Product Name

1,1'-(4-Methyl-1,3-phenylene)bis(3,3-dimethylurea)

CAS RN

17526-94-2
Record name 1,1′-(4-Methyl-m-phenylene)bis[3,3-dimethylurea]
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Record name Urea, N,N''-(4-methyl-1,3-phenylene)bis[N',N'-dimethyl-
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Record name 3,3'-(4-Methylbenzene-1,3-diyl)bis(1,1-dimethylurea)
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Record name N,N''-(4-methyl-m-phenylene)bis[N',N'-dimethylurea]
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Record name 3,3'-(4-METHYLBENZENE-1,3-DIYL)BIS(1,1-DIMETHYLUREA)
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